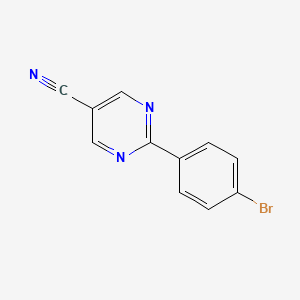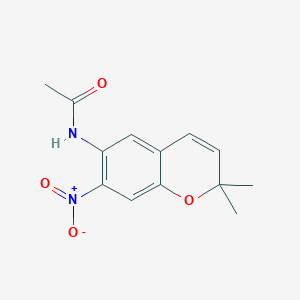
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-: is a complex organic compound characterized by its unique molecular structure It contains a benzopyran ring system substituted with a nitro group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid under controlled conditions.
Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The benzopyran ring can interact with various enzymes and receptors, modulating their activity. The acetamide group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2,2-dimethyl-6-nitro-2H-1-benzopyran-7-yl)
- N-(2,2-Dimethyl-4-oxochroman-6-yl)acetamide
- Acetamide, N-[4-[2-(3,4-dihydro-6-hydroxy-2-methyl-2-undecyl-2H-1-benzopyran-7-yl)ethyl]phenyl]-2,2,2-trifluoro-
Uniqueness
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. The presence of the nitro group at the 7-position and the acetamide group at the 6-position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
CAS No. |
64169-74-0 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N-(2,2-dimethyl-7-nitrochromen-6-yl)acetamide |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-10-6-9-4-5-13(2,3)19-12(9)7-11(10)15(17)18/h4-7H,1-3H3,(H,14,16) |
InChI Key |
UWPCIMKHFDRHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C=CC(O2)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



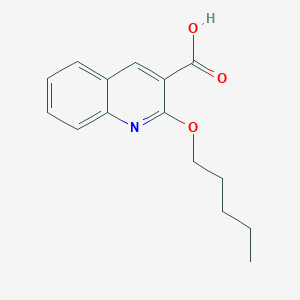


![Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856744.png)
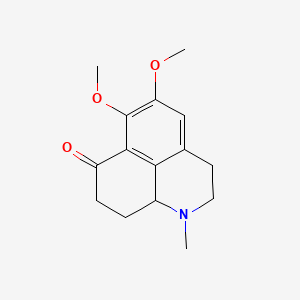

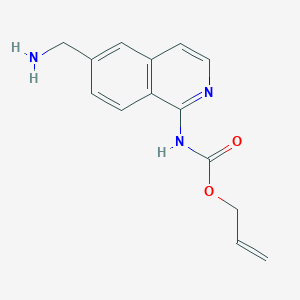

![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)
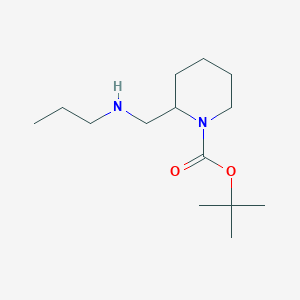

![6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11856782.png)
